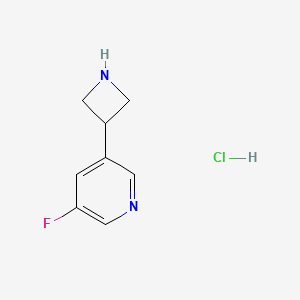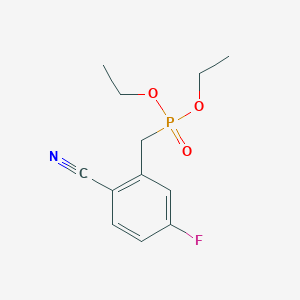
3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the fluoropyridine moiety contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride can be compared with other similar compounds such as:
3-(3-Azetidinyl)pyridine Hydrochloride: Similar structure but without the fluorine atom, leading to different reactivity and applications.
3-(3-Azetidinyl)pyridazine Hydrochloride: Contains a pyridazine ring instead of a pyridine ring, affecting its chemical properties.
Azetidin-3-ol Hydrochloride: Contains a hydroxyl group, making it useful for different synthetic applications. These comparisons highlight the uniqueness of this compound in terms of its fluorine substitution and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H |
InChI-Schlüssel |
PGDHQJCEOMBVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=CN=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)

![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)


![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
